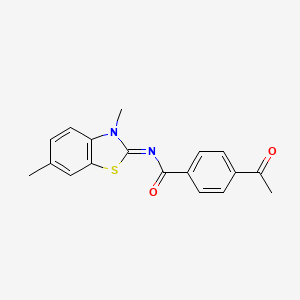

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

CAS No.: 477511-54-9

Cat. No.: VC4402314

Molecular Formula: C18H16N2O2S

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477511-54-9 |

|---|---|

| Molecular Formula | C18H16N2O2S |

| Molecular Weight | 324.4 |

| IUPAC Name | 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

| Standard InChI | InChI=1S/C18H16N2O2S/c1-11-4-9-15-16(10-11)23-18(20(15)3)19-17(22)14-7-5-13(6-8-14)12(2)21/h4-10H,1-3H3 |

| Standard InChI Key | ZQPAQVCXNZUTDO-VHEBQXMUSA-N |

| SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C |

Introduction

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives typically involves several steps, including the formation of the benzothiazole ring and the introduction of various functional groups. For example, the synthesis of 2-(acetylsulfanyl)-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves the use of specific reagents and conditions to achieve the desired structure. Similar methods could potentially be applied to synthesize 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, although detailed synthesis protocols for this specific compound are not available.

Biological Activities of Benzothiazole Derivatives

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of specific functional groups, such as acetyl or sulfanyl moieties, can impart unique reactivity and interaction profiles, potentially enhancing these biological activities. For instance, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated for its anti-inflammatory potency as a possible 5-lipoxygenase (5-LOX) inhibitor .

Data Table: Comparison of Benzothiazole Derivatives

| Compound Name | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|

| 2-(Acetylsulfanyl)-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide | Not specified | Acetylsulfanyl and benzothiazole moieties | Antimicrobial, anti-inflammatory, anticancer |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Anti-inflammatory, potential 5-LOX inhibitor | Anti-inflammatory treatments |

| Dimethyl 2-{1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate | Approximately C32H36N2O6S4 | Dithiole and benzothiazole functionalities | Anti-tubercular, anti-cancer therapies |

This table highlights the diversity of benzothiazole derivatives and their potential applications, although specific data for 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is not included due to the lack of available information.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume